molecular formula C16H18N2O4S B5607926 5-(2,3-dimethoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

5-(2,3-dimethoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5607926
M. Wt: 334.4 g/mol
InChI Key: VTRMCMNJMVCJLL-JLHYYAGUSA-N
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Description

This compound belongs to a class of chemicals that include thiazole and morpholine moieties, which are prevalent in numerous natural products and pharmaceutical agents. The thiazole ring, a heterocyclic compound containing sulfur and nitrogen, is known for its significance in medicinal chemistry due to its presence in various biologically active compounds. Morpholine, a saturated heterocyclic amine, is often used as a building block in organic synthesis and has applications in drug development.

Synthesis Analysis

The synthesis of related thiazolidinone derivatives involves condensation reactions between aldehydes and thiazolidin-2,4-dione or thiazole-based precursors in the presence of morpholine or its derivatives. These reactions often employ catalytic amounts of acids or bases and can include microwave-assisted synthesis methods for improved efficiency and yield. For example, the synthesis of morpholinorhodanine derivatives follows a developed preparative procedure, showcasing the compound's potential for further functionalization through reactions with aldehydes (Horishny, Chaban, & Matiychuk, 2020).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been extensively studied using spectroscopic techniques and density functional theory (DFT) calculations. These studies reveal the electronic properties, vibrational spectra, and molecular-orbital interactions, providing insights into the compound's reactivity and stability. For instance, the structural investigation of a similar thiazolidinone compound using DFT showed the importance of molecular-orbital interactions (Shanmugapriya et al., 2022).

properties

IUPAC Name

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-20-12-5-3-4-11(14(12)21-2)10-13-15(19)17-16(23-13)18-6-8-22-9-7-18/h3-5,10H,6-9H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRMCMNJMVCJLL-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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